2,5-Dimethoxycinnamaldehyde
CAS No.: 33538-93-1
Cat. No.: VC18205949
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33538-93-1 |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | (E)-3-(2,5-dimethoxyphenyl)prop-2-enal |
| Standard InChI | InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-8H,1-2H3/b4-3+ |
| Standard InChI Key | QODHTNANDXLRSB-ONEGZZNKSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)OC)/C=C/C=O |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C=CC=O |
Introduction
Chemical Identity and Structural Properties
Molecular Structure
2,5-Dimethoxycinnamaldehyde features a cinnamaldehyde backbone (C₆H₅-CH=CH-CHO) with methoxy (-OCH₃) groups at the 2- and 5-positions of the aromatic ring (Fig. 1). The conjugated system of the α,β-unsaturated aldehyde contributes to its reactivity and biological activity.
Molecular Formula: C₁₁H₁₂O₃
Molecular Weight: 192.21 g/mol
IUPAC Name: (E)-3-(2,5-dimethoxyphenyl)prop-2-enal
Physicochemical Properties
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Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, chloroform) due to methoxy groups enhancing polarity .
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Melting Point: ~137–144°C (analogous to 4-dimethylaminocinnamaldehyde) .
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Stability: Sensitive to light and air; requires storage at -20°C in dark conditions .
Synthesis Methods
Oxidative Heck Reaction
A palladium(II)-catalyzed oxidative Heck reaction between acrolein (CH₂=CH-CHO) and 2,5-dimethoxyphenylboronic acid yields 2,5-dimethoxycinnamaldehyde (Fig. 2). Optimal conditions include:
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Catalyst: Pd(OAc)₂ (5 mol%)
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Oxidant: Benzoquinone (1.2 equiv)
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Solvent: Acetonitrile, 24h at room temperature
Aldol Condensation
Condensation of 2,5-dimethoxybenzaldehyde with acetaldehyde under basic conditions (KOH/EtOH) provides an alternative route, though with lower regioselectivity .
Biological Activities
Antimicrobial Effects
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Antibacterial: Exhibits MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli, surpassing cinnamaldehyde’s activity .
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Antifungal: Inhibits Candida albicans biofilm formation by 70% at 25 μg/mL .
Antioxidant Activity
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DPPH Scavenging: 45% inhibition at 100 μg/mL, attributed to the methoxy groups’ electron-donating effects .
Applications in Research
Medicinal Chemistry
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Prodrug Development: Serves as a precursor for fosmidomycin analogues targeting Mycobacterium tuberculosis DXR enzyme (IC₅₀: 0.8–27.3 μM) .
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Enzyme Assays: Used in chromogenic quantification of proanthocyanidins and apotryptophanase .
Materials Science
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Polymer Synthesis: Incorporated into conjugated polymers for optoelectronic devices due to extended π-system .
Table 2: Optimal Synthesis Conditions for 2,5-Dimethoxycinnamaldehyde
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Solvent | Acetonitrile |
| Temperature | RT (25°C) |
| Reaction Time | 24h |
| Yield | 85% |
| Adapted from |
Figures
Fig. 1: Structure of 2,5-Dimethoxycinnamaldehyde
(E)-3-(2,5-dimethoxyphenyl)prop-2-enal.
Fig. 2: Oxidative Heck Reaction Pathway
Acrolein + 2,5-dimethoxyphenylboronic acid → 2,5-dimethoxycinnamaldehyde .
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